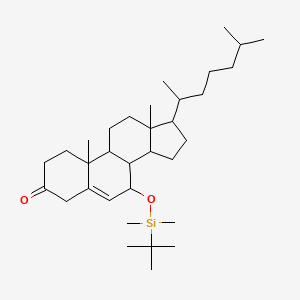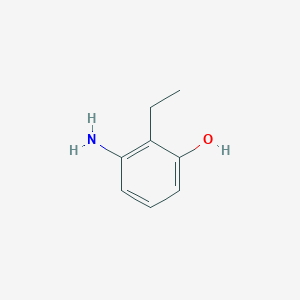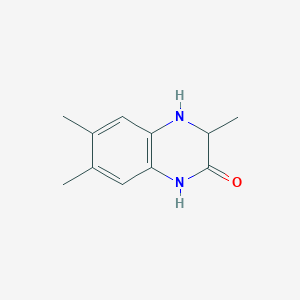
4-(Bromomethyl)-2-cyclopropyl-1-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Bromomethyl)-2-cyclopropyl-1-fluorobenzene is an organic compound that features a benzene ring substituted with a bromomethyl group, a cyclopropyl group, and a fluorine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-cyclopropyl-1-fluorobenzene typically involves multi-step organic reactions. One common method starts with the bromination of a suitable precursor, such as fluorobenzene, in the presence of a Lewis acid catalyst like iron(III) bromide or aluminum tribromide . The bromomethyl group can be introduced through a reaction with bromomethyl cyclopropane under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functionalization steps. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .
化学反应分析
Types of Reactions
4-(Bromomethyl)-2-cyclopropyl-1-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and organometallic reagents like Grignard reagents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azide derivatives, while oxidation with potassium permanganate can produce carboxylic acids .
科学研究应用
4-(Bromomethyl)-2-cyclopropyl-1-fluorobenzene has several applications in scientific research:
作用机制
The mechanism of action of 4-(Bromomethyl)-2-cyclopropyl-1-fluorobenzene involves its interaction with specific molecular targets. The bromomethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
相似化合物的比较
Similar Compounds
1-Bromo-4-fluorobenzene: Similar in structure but lacks the cyclopropyl group.
Benzyl bromide: Contains a bromomethyl group but lacks the fluorine and cyclopropyl groups.
Uniqueness
The presence of the cyclopropyl group adds strain and reactivity, while the fluorine atom can influence the compound’s electronic properties .
属性
分子式 |
C10H10BrF |
|---|---|
分子量 |
229.09 g/mol |
IUPAC 名称 |
4-(bromomethyl)-2-cyclopropyl-1-fluorobenzene |
InChI |
InChI=1S/C10H10BrF/c11-6-7-1-4-10(12)9(5-7)8-2-3-8/h1,4-5,8H,2-3,6H2 |
InChI 键 |
GFIRXTLDTVKREF-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=C(C=CC(=C2)CBr)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B12098539.png)


![[(1,2,5,6-eta)-1,5-Cyclooctadiene][(4S)-2-[(5R)-6-(diphenylphosphino-kappaP)spiro[4.4]nona-1,6-dien-1-yl]-4,5-dihydro-4-phenyloxazole-kappaN3]-(-)-Iridium(I) Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate](/img/structure/B12098564.png)









